molecular formula C35H34N2O14 B12407941 Antitumor agent-48

Antitumor agent-48

Cat. No.: B12407941
M. Wt: 706.6 g/mol
InChI Key: SYCOXFSOXHTSJC-UHFFFAOYSA-N
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Description

Antitumor agent-48 is a 2,3-dehydrosilybin derivative known for its antitumor activity. It exhibits cytotoxic effects against various cancer cell lines, including MCF-7, NCI-H1299, HepG2, and HT29 . This compound is part of a broader class of antitumor agents that target specific cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-48 involves the modification of silybin, a flavonolignan derived from the milk thistle plant. The key steps include:

    Oxidation: Silybin undergoes oxidation to form 2,3-dehydrosilybin.

    Derivatization: The dehydrosilybin is then chemically modified to enhance its antitumor properties.

The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the transformation. The exact conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction kinetics, and purification methods to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-48 undergoes various chemical reactions, including:

    Oxidation: Conversion of silybin to 2,3-dehydrosilybin.

    Substitution: Introduction of functional groups to enhance antitumor activity.

Common Reagents and Conditions

    Oxidizing Agents: Used in the initial oxidation step.

    Solvents: Organic solvents such as methanol or ethanol are commonly used.

    Catalysts: Specific catalysts may be employed to increase reaction rates and selectivity.

Major Products Formed

The primary product is this compound, with potential by-products depending on the reaction conditions and reagents used. Purification steps are essential to isolate the desired compound and remove impurities.

Scientific Research Applications

Antitumor agent-48 has a wide range of scientific research applications:

    Chemistry: Studied for its unique chemical properties and potential as a lead compound for developing new antitumor agents.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, with ongoing research into its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitumor agent-48 is unique due to its specific derivatization of silybin, which enhances its antitumor properties while potentially reducing side effects compared to traditional chemotherapy agents. Its ability to target multiple cellular pathways makes it a promising candidate for further development and clinical application.

Properties

Molecular Formula

C35H34N2O14

Molecular Weight

706.6 g/mol

IUPAC Name

[5-hydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(morpholine-4-carbonyloxy)-4-oxochromen-7-yl] morpholine-4-carboxylate

InChI

InChI=1S/C35H34N2O14/c1-44-25-14-19(2-4-22(25)39)31-28(18-38)48-24-5-3-20(15-26(24)49-31)32-33(51-35(43)37-8-12-46-13-9-37)30(41)29-23(40)16-21(17-27(29)50-32)47-34(42)36-6-10-45-11-7-36/h2-5,14-17,28,31,38-40H,6-13,18H2,1H3

InChI Key

SYCOXFSOXHTSJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCOCC6)O)OC(=O)N7CCOCC7)CO)O

Origin of Product

United States

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